molecular formula C19H34O2 B14599100 Methyl octadeca-4,8-dienoate CAS No. 59619-93-1

Methyl octadeca-4,8-dienoate

Cat. No.: B14599100
CAS No.: 59619-93-1
M. Wt: 294.5 g/mol
InChI Key: ACDYWBIRCUCLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octadeca-4,8-dienoate is a fatty acid methyl ester with the molecular formula C19H34O2. It is characterized by the presence of two double bonds located at the 4th and 8th positions of the octadeca chain. This compound is commonly found in various natural sources and is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-4,8-dienoate can be synthesized through several methods. One common approach involves the reduction of methyl santalbate (methyl octadec-11-en-9-ynoate) using zinc, which yields methyl octadeca-9,11-dienoate . Another method involves the demesylation of the mesyloxy derivative of methyl ricinelaidate (methyl 12-hydroxy-octadec-9-enoate) .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of octadeca-4,8-dienoic acid with methanol in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-4,8-dienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to form saturated methyl octadecanoate.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for ester hydrolysis.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Methyl octadecanoate

    Substitution: Octadeca-4,8-dienoic acid and methanol

Scientific Research Applications

Methyl octadeca-4,8-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-4,8-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octadeca-4,8-dienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific studies.

Properties

CAS No.

59619-93-1

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-4,8-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3

InChI Key

ACDYWBIRCUCLCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCC=CCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.